3-Methyl-4-[(methylamino)methyl]aniline
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Overview
Description
3-Methyl-4-[(methylamino)methyl]aniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a methyl group at the third position and a methylamino group at the fourth position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-[(methylamino)methyl]aniline can be achieved through several methods. One common approach involves the methylation of aniline derivatives. For instance, the methylation of 3-methylaniline with methanol in the presence of a cyclometalated ruthenium complex as a catalyst can yield the desired compound . This reaction typically proceeds under mild conditions, such as 60°C, with sodium hydroxide as the base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions is crucial to ensure high yield and purity of the product. The choice of solvents, temperature, and pressure conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-[(methylamino)methyl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce halogens, nitro groups, or sulfonic acid groups onto the benzene ring.
Scientific Research Applications
3-Methyl-4-[(methylamino)methyl]aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Methyl-4-[(methylamino)methyl]aniline involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include signal transduction cascades, leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
3-Methylaniline: Similar in structure but lacks the methylamino group.
4-Methyl-3-(trifluoromethyl)aniline: Contains a trifluoromethyl group instead of a methylamino group.
N-Methylaniline: Lacks the methyl group on the benzene ring.
Uniqueness
3-Methyl-4-[(methylamino)methyl]aniline is unique due to the presence of both a methyl group and a methylamino group on the benzene ring. This structural feature imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
743360-94-3 |
---|---|
Molecular Formula |
C9H14N2 |
Molecular Weight |
150.22 g/mol |
IUPAC Name |
3-methyl-4-(methylaminomethyl)aniline |
InChI |
InChI=1S/C9H14N2/c1-7-5-9(10)4-3-8(7)6-11-2/h3-5,11H,6,10H2,1-2H3 |
InChI Key |
DLBPURMRNCGVSO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N)CNC |
Origin of Product |
United States |
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